Product packaging for 4-(3-bromophenyl)-2,6-dichloropyrimidine(Cat. No.:CAS No. 1482575-55-2)

4-(3-bromophenyl)-2,6-dichloropyrimidine

Cat. No.: B6263501
CAS No.: 1482575-55-2
M. Wt: 303.97 g/mol
InChI Key: BYZHDVJJUARQJD-UHFFFAOYSA-N
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Description

Overview of Pyrimidine (B1678525) Chemistry and Derivatives

Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental scaffold in chemistry and biology. nbinno.comnbinno.comchemimpex.com It is a six-membered ring containing two nitrogen atoms at positions 1 and 3. nbinno.comnbinno.com The pyrimidine ring system is a core component of numerous biologically crucial molecules, including the nucleobases cytosine, thymine, and uracil, which are essential building blocks of nucleic acids (DNA and RNA). nbinno.comnbinno.com Beyond its role in genetics, the pyrimidine framework is found in various vitamins, such as thiamine (B1217682) (Vitamin B1), and in a wide array of synthetic compounds with diverse applications. evitachem.com

The chemical properties of pyrimidine are characterized by its π-deficient nature, which influences its reactivity. This electron deficiency facilitates nucleophilic substitution reactions, a key feature exploited in synthetic chemistry. evitachem.com

Significance of Halogenated Pyrimidines in Synthetic Organic Chemistry

Halogenated pyrimidines are a class of pyrimidine derivatives where one or more hydrogen atoms on the pyrimidine ring are replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). These compounds are of paramount importance in synthetic organic chemistry due to the enhanced reactivity of the pyrimidine ring. nih.gov The presence of electron-withdrawing halogen atoms further increases the π-deficiency of the ring, making the carbon atoms attached to the halogens highly susceptible to nucleophilic attack. nih.gov

This reactivity makes halogenated pyrimidines, such as 2,4-dichloropyrimidine (B19661) and 4,6-dichloropyrimidine (B16783), valuable intermediates and building blocks for the synthesis of a wide range of functionalized pyrimidine derivatives. nbinno.comnbinno.comchemimpex.com They readily undergo nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups, including amines, alcohols, and thiols. researchgate.netwuxiapptec.com Furthermore, the halogen atoms can participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. mdpi.comwikipedia.orgnih.gov This versatility has led to their widespread use in the pharmaceutical and agrochemical industries. nbinno.comchemimpex.comnih.gov

Research Rationale for 4-(3-bromophenyl)-2,6-dichloropyrimidine

The specific compound, this compound, combines the reactive features of a dichloropyrimidine core with the potential for further functionalization offered by the bromophenyl substituent. The two chlorine atoms on the pyrimidine ring serve as reactive handles for nucleophilic substitution and cross-coupling reactions, allowing for the construction of diverse molecular architectures. The bromine atom on the phenyl ring provides an additional site for transformations, most notably through palladium-catalyzed cross-coupling reactions. This trifunctional nature makes this compound a highly versatile building block in organic synthesis. Its structural isomer, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), is a known intermediate in the synthesis of the drug Macitentan, highlighting the pharmaceutical relevance of this class of compounds. chemicalbook.comgoogle.comtcichemicals.com

Historical Development of Pyrimidine-Based Scaffolds in Chemical Research

The study of pyrimidines dates back to the 19th century, with the initial isolation and characterization of naturally occurring pyrimidine derivatives like alloxan. evitachem.com A significant milestone was the synthesis of barbituric acid in 1879, which laid the groundwork for the development of a new class of sedative and hypnotic drugs. evitachem.com The elucidation of the structures of the nucleic acid bases—cytosine, thymine, and uracil—in the early 20th century solidified the importance of pyrimidines in biological chemistry.

The mid-20th century saw a surge in research into the synthesis and therapeutic applications of pyrimidine derivatives, leading to the discovery of various anticancer and antiviral drugs. The development of modern synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century, has dramatically expanded the toolkit for modifying the pyrimidine scaffold. wikipedia.orgnih.gov This has enabled the synthesis of highly complex and targeted molecules for a wide range of applications, from medicinal chemistry to materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1482575-55-2

Molecular Formula

C10H5BrCl2N2

Molecular Weight

303.97 g/mol

IUPAC Name

4-(3-bromophenyl)-2,6-dichloropyrimidine

InChI

InChI=1S/C10H5BrCl2N2/c11-7-3-1-2-6(4-7)8-5-9(12)15-10(13)14-8/h1-5H

InChI Key

BYZHDVJJUARQJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)Cl)Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 3 Bromophenyl 2,6 Dichloropyrimidine

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique used in organic synthesis to plan the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. wikipedia.orgamazonaws.com For 4-(3-bromophenyl)-2,6-dichloropyrimidine, the primary disconnections involve the bonds between the pyrimidine (B1678525) core and its substituents.

A logical retrosynthetic approach would first disconnect the chloro groups, leading back to a dihydroxypyrimidine intermediate. This is a common strategy as the chlorination of dihydroxypyrimidines is a well-established transformation. nih.govgoogle.com Subsequently, the bond between the pyrimidine ring and the 3-bromophenyl group can be disconnected. This leads to a key precursor, a derivative of malonic acid, and formamidine (B1211174), which are common building blocks for the pyrimidine ring. google.com This analysis suggests a convergent synthesis where the substituted phenyl ring is incorporated early in the synthetic sequence.

Precursor Synthesis Approaches

A typical synthetic sequence begins with the esterification of p-bromophenylacetic acid to yield methyl p-bromophenylacetate. google.com This ester is then reacted with dimethyl carbonate in the presence of a base to form 2-(4-bromophenyl)-malonic acid-1,3-dimethyl ester. google.com This malonic ester derivative is a crucial precursor for the subsequent cyclization step.

Direct Synthetic Routes to this compound

The direct synthesis of this compound is typically achieved through a sequence of reactions involving the formation of the pyrimidine core followed by the introduction of the halogen substituents.

Condensation and Cyclization Reactions for Pyrimidine Core Formation

The formation of the pyrimidine ring is a key step and is often accomplished through the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine derivative. In the synthesis of the target molecule, 2-(4-bromophenyl)-malonic acid-1,3-dimethyl ester is cyclized with formamidine hydrochloride. google.com This reaction leads to the formation of 5-(4-bromophenyl)-4,6-dihydroxypyrimidine, the direct precursor to the final chlorinated product. google.com The pyrimidine nucleus is a fundamental scaffold in many bioactive compounds, and its synthesis via chalcone (B49325) cyclization with guanidine (B92328) hydrochloride is another established method. nih.govadvancechemjournal.com

Introduction of Halogen Substituents (Chlorination)

The conversion of the 4,6-dihydroxypyrimidine (B14393) intermediate to the corresponding dichloropyrimidine is a crucial step. This is typically achieved through a chlorination reaction. The most common chlorinating agent for this transformation is phosphorus oxychloride (POCl3). nih.govchemicalbook.com The reaction is often carried out by heating the dihydroxypyrimidine in excess POCl3. nih.govchemicalbook.com However, for large-scale preparations, this method poses environmental and safety concerns due to the large excess of POCl3 used. nih.gov

To address these issues, more sustainable methods have been developed. One such method involves using equimolar amounts of POCl3 in a solvent-free reaction at high temperatures in a sealed reactor. nih.gov Other chlorinating agents like phosgene (B1210022) have also been employed in the presence of a suitable acid scavenger. google.com The Vilsmeier-Haack reaction is another efficient method for converting 4,6-dihydroxypyrimidines into their 4,6-dichloro counterparts. mdpi.com

Chlorinating AgentConditionsNotes
Phosphorus oxychloride (POCl3)Reflux in excess POCl3Traditional method, effective but not environmentally friendly for large scale. nih.govchemicalbook.com
Equimolar POCl3High temperature, sealed reactor, solvent-freeMore sustainable and suitable for large-scale synthesis. nih.gov
PhosgeneIn the presence of an acid scavengerAn alternative to POCl3. google.com
Vilsmeier-Haack reagentEfficient conversion of dihydroxypyrimidines to dichloropyrimidines. mdpi.com

Introduction of Aryl Substituents (Bromophenyl Moiety)

The introduction of the 3-bromophenyl group is typically accomplished before the formation of the pyrimidine ring, as outlined in the precursor synthesis section. However, another powerful strategy for introducing aryl substituents onto a pre-formed pyrimidine ring is through cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.comresearchgate.net This reaction involves the coupling of a halogenated pyrimidine with an arylboronic acid in the presence of a palladium catalyst. mdpi.comresearchgate.net While not the primary route for the title compound's synthesis, it offers a versatile method for creating a variety of substituted pyrimidines. mdpi.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing costs and environmental impact. For the synthesis of this compound, several aspects of the reaction have been optimized.

In the chlorination step, moving from using a large excess of POCl3 to equimolar amounts significantly improves the process's greenness and safety. nih.gov The use of a sealed reactor allows for higher temperatures, which can reduce reaction times. nih.gov

For the precursor synthesis, the use of a solid acid catalyst for the esterification of p-bromophenylacetic acid simplifies the workup and allows for catalyst recycling, thereby reducing waste and cost. google.comgoogle.com The choice of solvent and base in the subsequent malonic ester synthesis can also impact the yield and purity of the intermediate. google.com

In cross-coupling reactions like the Suzuki-Miyaura reaction, the choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields. mdpi.comresearchgate.net For instance, the use of electron-rich boronic acids has been shown to lead to good yields in the synthesis of related compounds. mdpi.com

Reaction StepOptimization StrategyBenefit
EsterificationUse of solid acid catalystSimplified workup, catalyst recycling. google.comgoogle.com
ChlorinationUse of equimolar POCl3 in a sealed reactorImproved safety, reduced environmental impact, suitable for large scale. nih.gov
Arylation (Suzuki Coupling)Selection of appropriate catalyst, ligand, and baseMaximized yield and selectivity. mdpi.comresearchgate.net

Solvent Effects in Synthesis

The choice of solvent is a critical factor that can significantly influence reaction outcomes, yields, and the ease of product purification in the synthesis of this compound and its precursors. Different stages of the synthesis often necessitate different solvent environments to optimize solubility, reactivity, and temperature control.

In the initial esterification of p-bromophenylacetic acid, methanol (B129727) serves as both a reactant and a solvent. For subsequent steps, such as the formation of dimethyl 2-(4-bromophenyl) malonate, tetrahydrofuran (B95107) (THF) is a common choice, providing a suitable medium for reactions involving sodium hydride. Toluene (B28343) is employed as a hydrophobic solvent during the preparation of an intermediate, facilitating separation from aqueous phases.

During the final chlorination step to produce the target compound, phosphorus oxychloride (POCl₃) can act as both the chlorinating agent and the solvent. In other procedures, toluene is used as the solvent for chlorination with solid phosgene. For purification and isolation, solvents like cyclohexane (B81311) are used to precipitate and wash the crude product, while ethanol (B145695) may be used for recrystallization. In derivatization reactions, such as Suzuki cross-couplings, 1,4-Dioxane is an effective solvent. Dimethyl sulfoxide (B87167) (DMSO) has also been used in reactions involving dichloropyrimidine building blocks with sulfonamide salts.

Table 1: Solvents Used in the Synthesis of this compound and Precursors

Synthesis StepSolventPurposeSource(s)
EsterificationMethanolReactant and Solvent
Malonate FormationTetrahydrofuran (THF)Reaction Medium
Intermediate Work-upTolueneExtraction/Phase Separation
ChlorinationPhosphorus Oxychloride (POCl₃)Reagent and Solvent
ChlorinationTolueneReaction Medium
Suzuki Coupling1,4-DioxaneReaction Medium
Nucleophilic SubstitutionDimethyl Sulfoxide (DMSO)Reaction Medium
PurificationCyclohexane, EthanolWashing, Recrystallization

Temperature and Pressure Optimization

Temperature and pressure are pivotal parameters in the synthesis of this compound, directly impacting reaction rates, selectivity, and yield. The various stages of the synthesis require carefully controlled temperature profiles.

The initial esterification step is typically conducted at reflux temperature in methanol for several hours (e.g., 5-6 hours) to drive the reaction to completion. Subsequent steps involving base-mediated reactions may be performed at controlled temperatures, such as 25°C, to manage exotherms and prevent side reactions.

The chlorination of the dihydroxypyrimidine intermediate is a high-temperature process. When using phosphorus oxychloride, the mixture is often refluxed for an extended period, such as 8 hours. A method using solid phosgene in toluene requires heating to 95-105°C for 3-5 hours. Suzuki-Miyaura coupling reactions to further functionalize the pyrimidine ring are typically run at elevated temperatures, for instance, 70-80°C for 18-22 hours.

Pressure is primarily controlled during purification steps. Reduced pressure is applied to distill off solvents like methanol, THF, and excess phosphorus oxychloride, allowing for their efficient removal at temperatures lower than their atmospheric boiling points, which helps to prevent thermal degradation of the product.

Table 2: Optimized Temperature Conditions for Key Synthesis Steps

Reaction StepTemperatureDurationPurposeSource(s)
Catalytic EsterificationReflux5 - 6 hoursDrive ester formation
Chlorination (with POCl₃)Reflux8 hoursFormation of dichloropyrimidine
Chlorination (with solid phosgene)95 - 105 °C3 - 5 hoursFormation of dichloropyrimidine
Suzuki Coupling70 - 80 °C18 - 22 hoursC-C bond formation
Work-up/Layer Separation25 °C0.5 hoursControlled separation
Final Product Precipitation10 - 20 °C1 - 2 hoursMaximize product recovery

Catalyst Screening and Loading

Catalysts play a fundamental role in multiple steps of the synthesis of this compound, enhancing reaction rates and enabling transformations that would otherwise be inefficient

Chemical Reactivity and Derivatization Studies of 4 3 Bromophenyl 2,6 Dichloropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Dichloropyrimidine Moiety

Nucleophilic aromatic substitution (SNAr) is the cornerstone of 4-(3-bromophenyl)-2,6-dichloropyrimidine chemistry. The pyrimidine (B1678525) ring's two nitrogen atoms act as strong electron-withdrawing groups, reducing the electron density of the ring carbons and making them susceptible to attack by nucleophiles. This effect is most pronounced at the positions α and γ to the nitrogen atoms (C-2, C-4, and C-6). In this specific molecule, the chlorine atoms at positions C-2 and C-6 are readily substituted. The general mechanism involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the chloride ion to restore aromaticity.

In this compound, the two chlorine atoms are not chemically equivalent. The C-2 position is situated between the two ring nitrogens, while the C-6 position is adjacent to only one. This inherent asymmetry, coupled with the presence of the bulky 3-bromophenyl group at C-4, dictates the regioselectivity of SNAr reactions.

Generally, for halo-pyrimidines, the order of reactivity for substitution is C-4(6) > C-2. acs.org This preference is often attributed to both electronic and steric factors.

Electronic Effects: Attack at the C-4 or C-6 position leads to a more stable Meisenheimer intermediate where the negative charge can be delocalized onto one of the nitrogen atoms through a para-quinoid resonance structure. acs.org Attack at the C-2 position results in an ortho-quinoid intermediate, which is generally less stable. acs.org Frontier molecular orbital theory also supports this, indicating that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C-4 and C-6 carbons compared to C-2, making them more electrophilic. stackexchange.com

Steric Effects: The C-2 position is flanked by two nitrogen atoms, creating greater steric hindrance and electrostatic repulsion for an incoming nucleophile compared to the C-6 position. stackexchange.com

In the case of this compound, the C-2 and C-6 positions are both activated. However, the general principles suggest that substitution will preferentially occur at the C-6 position due to its more favorable electronic stabilization of the intermediate and lower steric hindrance compared to the C-2 position. The large aryl substituent at C-4 could further influence this selectivity by sterically shielding the adjacent C-2 and C-6 positions, potentially enhancing the inherent preference for the less-hindered site.

The displacement of chlorine atoms by nitrogen-based nucleophiles is a widely used strategy to functionalize dichloropyrimidines. Studies on related 4,6-dichloropyrimidines demonstrate that monoamination can be achieved with good control, particularly with stoichiometric amounts of the amine. mdpi.comresearchgate.net

The reaction of 4,6-dichloropyrimidine (B16783) with various sterically demanding adamantane-containing amines shows that mono-substituted products are formed, with yields being influenced by the steric bulk of the nucleophile. nih.gov This suggests that this compound would react with a range of primary and secondary amines to yield mono-aminated products, likely with a preference for substitution at the C-6 position. Subsequent reaction at the C-2 position to form a diamino-pyrimidine would require more forcing conditions.

In a highly relevant study on 6-aryl-2,4-dichloropyrimidines, reactions with aliphatic secondary amines and anilines showed a strong regioselective preference for amination at the C-4 position over the C-2 position. acs.org By analogy, for this compound, a strong preference for substitution at C-6 over C-2 is expected.

While specific studies on the reaction with hydrazines are less common for this exact scaffold, their behavior is expected to be similar to that of primary amines. Hydrazine would act as a potent nucleophile, attacking the pyrimidine ring to form a hydrazinyl-pyrimidine, which could then be used as a precursor for constructing fused heterocyclic systems.

SubstrateAmine NucleophileConditionsProduct(s)Yield (%)Citation
4,6-DichloropyrimidineAdamantan-1-amineK₂CO₃, DMF, 140 °CN-(Adamantan-1-yl)-6-chloropyrimidin-4-amine99 nih.gov
4,6-DichloropyrimidineN-Methyladamantan-1-amineK₂CO₃, DMF, 140 °CN-(Adamantan-1-yl)-6-chloro-N-methylpyrimidin-4-amine65 nih.gov
6-(4-Fluorophenyl)-2,4-dichloropyrimidineN-MethylanilineLiHMDS, THF, -60 °C, 0.5 h4-(4-Fluorophenyl)-2-chloro-6-(methyl(phenyl)amino)pyrimidine97 (97:3 ratio of C4:C2) acs.org

Table 1: Examples of SNAr amination reactions on related dichloropyrimidine scaffolds.

Oxygen-containing nucleophiles, such as alkoxides and phenoxides, can also displace the chlorine atoms of this compound. These reactions are typically performed under basic conditions to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity. In some cases, the alcohol can serve as the solvent, and solvolysis may compete with other desired substitution reactions, particularly when strong bases are used. mdpi.comresearchgate.net

For instance, studies on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) show that in the presence of an amine nucleophile and an alcohol solvent, competition between amination and alkoxylation can occur, leading to mixtures of products. mdpi.comresearchgate.net The reaction of 2-(methylsulfonyl)-4,6-disubstituted pyrimidines with hydroquinone (B1673460) (a phenol) has been shown to successfully yield phenoxy-pyrimidine derivatives, demonstrating the viability of this transformation. mdpi.com It is therefore anticipated that this compound will react with various alcohols and phenols in the presence of a base to give the corresponding ether products, again with an expected preference for initial substitution at the C-6 position.

Thiolates, the sulfur analogs of alkoxides, are excellent nucleophiles and are expected to react readily with this compound. These reactions typically proceed under basic conditions to generate the more nucleophilic thiolate anion. The resulting aryl-thioether products can be valuable intermediates. In some cases, these thioethers can be further manipulated; for example, the thioether group can be oxidized to a sulfone, which can itself act as a leaving group in a subsequent substitution reaction.

While direct examples on this scaffold are not abundant, related heterocyclic systems show that thiolation is a predictable and high-yielding reaction. For example, the regioselective displacement of chlorides on a trichloropyrido[3,2-d]pyrimidine scaffold with sulfur nucleophiles has been demonstrated. unifr.ch The synthesis of mercaptopyrimidine derivatives is also a well-established field, indicating that thiols are effective nucleophiles for these systems. fao.org

The introduction of carbon-based nucleophiles is crucial for forming C-C bonds and extending the carbon skeleton. While organometallic reagents can be complicated by side reactions, stabilized carbanions and cyanide ions are effective nucleophiles for SNAr reactions on electron-deficient heterocycles.

The displacement of a halogen on a pyrimidine ring by a cyanide group is a known transformation, often achieved using a metal cyanide salt such as copper(I) cyanide. A study on 2,4,6-tris(4-bromophenyl)pyrimidine demonstrated that all three bromo-substituents could be converted to nitrile groups by heating with CuCN in quinoline. nih.gov This indicates that the chloro-substituents on this compound could similarly be displaced by cyanide to introduce nitrile functionalities, which are versatile handles for further chemical transformations.

The regiochemical outcome of nucleophilic attack on the 2,6-dichloropyrimidine core is highly sensitive to the nature of other substituents on the ring. wuxiapptec.comwuxiapptec.com In this compound, the key substituent is the 3-bromophenyl group at the C-4 position.

This substituent exerts its influence through several mechanisms:

Steric Influence: The aryl group is sterically bulky. Its presence adjacent to the C-2 and C-6 positions can hinder the approach of a nucleophile. This steric hindrance may amplify the inherent electronic preference for attack at C-6 over the more crowded C-2 position.

Directing Effects: The ability of substituents to alter the relative reactivity of different positions is well-documented. For example, placing an electron-donating group (e.g., OMe, NHMe) at the C-6 position of a 2,4-dichloropyrimidine (B19661) can reverse the usual C-4 selectivity, making the C-2 position more reactive. wuxiapptec.com While the C-4 aryl group in the title compound is not a strong donating group, this principle highlights the profound impact substituents can have. The research on 6-aryl-2,4-dichloropyrimidines, which shows a strong preference for C-4 amination, provides a direct analogy for the directing influence of an aryl group on an adjacent reactive site. acs.org

Therefore, the 3-bromophenyl group is expected to activate the molecule for SNAr reactions while directing incoming nucleophiles preferentially to the C-6 position.

Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The substrate this compound possesses three halogen atoms (one bromine, two chlorines) that can potentially participate in these reactions. The reactivity of these sites is influenced by the type of halogen and its position on the aromatic rings.

Suzuki-Miyaura Coupling Reactions at Bromophenyl and Chloropyrimidine Positions

The Suzuki-Miyaura coupling, which joins an organoboron compound with a halide, is a cornerstone of modern organic synthesis. For this compound, coupling could theoretically occur at the C-Br bond of the phenyl ring or the C-Cl bonds of the pyrimidine ring. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions. Therefore, selective coupling at the bromophenyl position would be expected under carefully controlled conditions. Achieving coupling at the less reactive chloro positions would likely require more forcing conditions or specialized catalyst systems.

Sonogashira Coupling Reactions

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, the reaction with this compound would be expected to show preference for the more reactive C-Br bond. This would allow for the selective introduction of an alkynyl group onto the phenyl ring. Subsequent coupling at the chloropyrimidine positions would be more challenging and require optimization of reaction conditions.

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds. This reaction is crucial for the synthesis of anilines and other nitrogen-containing compounds. When applied to this compound, the C-Br bond is the most probable site for initial amination due to its higher reactivity. Selective amination at the C-2 or C-6 chloro positions of the pyrimidine ring would be less favorable but potentially achievable with specific ligands and reaction conditions.

Negishi and Stille Coupling Reactions

The Negishi coupling (using an organozinc reagent) and Stille coupling (using an organotin reagent) are other important palladium-catalyzed cross-coupling reactions. Both are known for their functional group tolerance. For this compound, the reactivity trend would likely follow that of other cross-coupling reactions, with the C-Br bond being the most susceptible to oxidative addition to the palladium catalyst. This would allow for the selective formation of a new C-C bond at the phenyl ring.

Chemoselectivity Between Different Halogens (Br vs. Cl) and Positions (C-2 vs. C-4 vs. Bromophenyl)

Chemoselectivity is a key consideration when working with polyhalogenated substrates like this compound. The relative reactivity of the halogen atoms in palladium-catalyzed cross-coupling reactions generally follows the order: C-I > C-Br > C-Cl.

Based on this trend, the C-Br bond on the phenyl ring is expected to be significantly more reactive than the C-Cl bonds on the pyrimidine ring. This difference in reactivity should allow for selective functionalization at the bromophenyl position while leaving the chloropyrimidine core intact.

Regarding the two chlorine atoms on the pyrimidine ring, the C-2 and C-6 positions are electronically distinct. The C-2 position is flanked by two nitrogen atoms, which can influence its reactivity. In many dichloropyrimidine systems, the C-4/C-6 positions are more reactive than the C-2 position in nucleophilic aromatic substitution, but in cross-coupling reactions, the outcome can be ligand- and substrate-dependent. Without specific experimental data for this molecule, predicting the relative reactivity of the C-2 and C-6 chloro groups is speculative.

Table 1: Predicted Reactivity for Palladium-Catalyzed Cross-Coupling Reactions

Reaction Type Primary Reactive Site Secondary/Tertiary Reactive Sites
Suzuki-Miyaura C-Br (phenyl) C-Cl (pyrimidine)
Sonogashira C-Br (phenyl) C-Cl (pyrimidine)
Buchwald-Hartwig C-Br (phenyl) C-Cl (pyrimidine)
Negishi C-Br (phenyl) C-Cl (pyrimidine)

Electrophilic Aromatic Substitution on the Bromophenyl Ring (e.g., Nitration, Halogenation)

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. The bromophenyl ring of this compound can theoretically undergo EAS reactions such as nitration or further halogenation.

The bromine atom is an ortho-, para-director, while the dichloropyrimidine group is expected to be a meta-director and deactivating due to its electron-withdrawing nature. The interplay of these two substituents would direct incoming electrophiles to specific positions on the phenyl ring. The positions ortho to the bromine atom (C-2' and C-4') and meta to the pyrimidine ring (C-2', C-4', C-6') would be the most likely sites for substitution. However, the strong deactivating effect of the dichloropyrimidine ring would likely make EAS reactions on the bromophenyl ring challenging, requiring harsh reaction conditions. There is no specific literature describing these reactions for this compound.

Metal-Halogen Exchange Reactions (e.g., Lithium-Halogen Exchange)

Metal-halogen exchange is a powerful synthetic tool for the formation of organometallic reagents, which can then be reacted with various electrophiles. In the case of this compound, the presence of three halogen atoms—one bromine and two chlorine atoms—presents opportunities for selective exchange reactions.

The reactivity of halogens in metal-halogen exchange reactions, particularly with organolithium reagents, generally follows the trend I > Br > Cl. cdnsciencepub.comwikipedia.org This selectivity is primarily governed by kinetic factors, including the stability of the resulting carbanionic intermediate. cdnsciencepub.comwikipedia.org For aryl halides, this exchange is a common method to generate aryllithium species. wikipedia.org

Given the reactivity trend, it is anticipated that a lithium-halogen exchange on this compound using an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would preferentially occur at the more reactive carbon-bromine bond on the phenyl ring. This would generate the corresponding 3-(2,6-dichloropyrimidin-4-yl)phenyllithium intermediate. This intermediate can then be trapped with a variety of electrophiles to introduce new functional groups at the 3-position of the phenyl ring.

A combination of isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi) has been shown to be effective for bromine-metal exchange on bromoheterocycles that also contain acidic protons, offering a selective method under non-cryogenic conditions. nih.gov This approach could potentially be adapted for this compound if subsequent functionalization requires milder conditions.

Table 1: Predicted Outcome of Lithium-Halogen Exchange

ReagentPredicted Site of ExchangePredicted Intermediate
n-ButyllithiumC-Br on phenyl ring3-(2,6-dichloropyrimidin-4-yl)phenyllithium
tert-ButyllithiumC-Br on phenyl ring3-(2,6-dichloropyrimidin-4-yl)phenyllithium

Reduction Reactions of Halogen Substituents

The reduction of halogen substituents on the pyrimidine ring is a feasible transformation. Catalytic hydrogenation is a common method for the dehalogenation of chloropyrimidines. Studies on related compounds, such as 4-amino-2,6-dichloropyrimidine, have shown that the chlorine atoms can be removed through catalytic hydrogenation, although this can sometimes be accompanied by the reduction of the pyrimidine ring itself, leading to degradation products.

For this compound, catalytic hydrogenation would be expected to primarily target the chloro substituents on the pyrimidine ring. The choice of catalyst and reaction conditions would be critical to achieve selective dechlorination without affecting the bromophenyl group or the pyrimidine ring. Palladium-based catalysts are often employed for such reductions.

Oxidation Reactions

The pyrimidine ring in this compound is susceptible to oxidation, particularly at the nitrogen atoms, to form the corresponding N-oxides. The oxidation of pyrimidines is commonly carried out using peroxy acids, such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid. cdnsciencepub.comclockss.org

The oxidation of 2,4-disubstituted pyrimidines with organic peracids has been reported to yield mono-N-oxides. clockss.org However, the reaction can sometimes be accompanied by oxidative degradation of the pyrimidine ring, especially when the 6-position is unsubstituted. clockss.org In the case of this compound, the presence of substituents at both the 2- and 6-positions of the pyrimidine ring would likely favor the formation of the mono-N-oxide. The oxidation of pyrimidine bases with hydrogen peroxide in the presence of hydrochloric acid has also been reported to result in the formation of chlorinated and hydroxylated derivatives. nih.gov

Studies on the oxidation of various pyrimidine derivatives have shown that the reaction can lead to mono-N-oxides, and in some cases, di-N-oxides, depending on the substituents and the oxidizing agent used. researchgate.net For instance, the oxidation of 5-nitroso-2,4,6-triaminopyrimidine (B18466) with peroxytrifluoroacetic acid yielded both the mono-N-oxide and the di-N-oxide. researchgate.net

Other Functional Group Transformations

The halogen atoms on this compound serve as versatile handles for various functional group transformations, most notably through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds. Research on the closely related isomer, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), has demonstrated its successful use in Suzuki-Miyaura reactions. fao.orgresearchgate.netmdpi.com In these studies, the bromine atom on the phenyl ring is selectively coupled with various aryl and heteroaryl boronic acids using a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄ in a solvent like 1,4-dioxane. fao.orgresearchgate.netmdpi.com It is highly probable that this compound would exhibit similar reactivity, allowing for the selective functionalization at the C-Br position.

The chloro-substituents on the pyrimidine ring are generally less reactive than the bromo-substituent on the phenyl ring in Suzuki-Miyaura couplings, allowing for selective reaction at the bromophenyl moiety. However, under more forcing conditions or with specific catalyst systems, the chlorine atoms can also participate in cross-coupling reactions.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

CatalystBaseSolventTemperatureTypical Substrates
Pd(PPh₃)₄K₃PO₄1,4-DioxaneRefluxAryl and heteroaryl boronic acids
PdCl₂(dppf)K₂CO₃Toluene (B28343)/Water80 °CPhenylboronic acid

Data based on reactions with the positional isomer, 5-(4-bromophenyl)-4,6-dichloropyrimidine, and other aryl bromides.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is applicable to aryl halides, including bromides and chlorides. For this compound, this reaction could be employed to introduce a variety of amino groups at either the bromophenyl or the dichloropyrimidine moieties.

The selectivity of the amination would depend on the reaction conditions and the relative reactivity of the C-Br and C-Cl bonds. Generally, C-Br bonds are more reactive than C-Cl bonds in Buchwald-Hartwig aminations. Studies on the amination of 6-aryl-2,4-dichloropyrimidines have shown that selective amination at the C4 position can be achieved. thieme-connect.com This suggests that selective amination at one of the chloro-positions on the pyrimidine ring of the target compound is feasible.

Mechanistic Investigations of Chemical Transformations

Reaction Pathway Elucidation

The principal reaction pathways for 4-(3-bromophenyl)-2,6-dichloropyrimidine involve Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): This is a fundamental reaction pathway for halopyrimidines. mdpi.com The reaction proceeds in a stepwise manner, involving the addition of a nucleophile to the pyrimidine (B1678525) ring to form a resonant-stabilized anionic intermediate, known as a Meisenheimer complex. Subsequent departure of the leaving group (a chloride ion) restores the aromaticity of the ring. For symmetrically substituted 4,6-dichloropyrimidines, these reactions can be controlled stoichiometrically. mdpi.com In the case of 2,6-dichloropyrimidines, the two chlorine atoms are chemically equivalent, simplifying the initial substitution. However, once the first chlorine is substituted, the electronic nature of the new substituent will influence the reactivity of the second chlorine atom.

Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as the Suzuki-Miyaura coupling are also prominent for this class of compounds. fao.org In these reactions, the carbon-chlorine bond is activated by a palladium catalyst, typically in the presence of a base and a suitable ligand. This allows for the formation of a new carbon-carbon bond with a boronic acid or its ester. Research on the related compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), demonstrates its successful arylation through Suzuki cross-coupling using a Pd(0) catalyst. fao.org This pathway is crucial for synthesizing more complex molecules where the pyrimidine core is connected to other aryl or heteroaryl groups. researchgate.net

Transition State Analysis for Key Reactions

Detailed transition state analysis for reactions involving this compound is typically performed using computational quantum mechanical (QM) methods, such as Density Functional Theory (DFT). fao.orgresearchgate.net

For an SNAr reaction , the key transition state occurs during the formation of the Meisenheimer intermediate. The energy of this transition state is a critical factor in determining the reaction rate. The structure of the transition state involves the partial formation of the bond with the incoming nucleophile and the partial retention of the C-Cl bond. The stability of the subsequent Meisenheimer complex, which is a true intermediate, is influenced by the ability of the pyrimidine ring and its substituents to delocalize the negative charge. The two nitrogen atoms in the pyrimidine ring play a crucial role in stabilizing this anionic intermediate through resonance. mdpi.com

For Suzuki-Miyaura reactions , the catalytic cycle involves several steps: oxidative addition, transmetalation, and reductive elimination. Each of these steps has its own transition state. DFT calculations on related pyrimidine derivatives have been used to investigate their electronic and structural properties, providing insights into the reactivity and stability of the compounds involved in the catalytic cycle. fao.orgresearchgate.net

Kinetic Studies and Rate Determining Steps

While specific kinetic data for this compound is not extensively documented in the public domain, the rate-determining step in its SNAr reactions can be inferred from general principles. For most SNAr reactions on activated aromatic systems, the formation of the Meisenheimer complex is the slow, rate-determining step. This is because it involves the disruption of the aromatic system. The subsequent step, the expulsion of the chloride leaving group to restore aromaticity, is typically fast.

Nucleophilicity: Stronger nucleophiles will attack the electron-deficient ring faster.

Leaving Group Ability: Chlorine is an effective leaving group.

Stability of the Intermediate: The more stable the Meisenheimer complex, the lower the activation energy for its formation. The electron-withdrawing pyrimidine nitrogens are key to this stabilization. mdpi.com

Influence of Electronic and Steric Effects on Reactivity

The reactivity of dichloropyrimidines is highly sensitive to electronic and steric effects. wuxiapptec.com

Electronic Effects:

The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which significantly lowers the electron density at the carbon atoms, particularly at the C-2, C-4, and C-6 positions, making them electrophilic and prone to nucleophilic attack.

The two chlorine atoms are also electron-withdrawing via induction, further activating the ring for SNAr reactions.

The 3-bromophenyl substituent at the C-4 position primarily exerts an inductive electron-withdrawing effect due to the bromine atom, which can subtly modulate the reactivity of the pyrimidine ring.

In Suzuki-Miyaura reactions involving the related 5-(4-bromophenyl)-4,6-dichloropyrimidine, it has been observed that electron-rich boronic acids tend to produce better yields compared to electron-deficient ones. mdpi.com This suggests that the electronic nature of the coupling partner significantly impacts the reaction efficiency, likely by influencing the transmetalation step of the catalytic cycle.

Steric Effects:

Steric hindrance can play a significant role in directing the regioselectivity of substitution reactions in pyrimidines. wuxiapptec.com In the case of this compound, the positions C-2 and C-6 are ortho to the nitrogen atoms. The 3-bromophenyl group at C-4 is adjacent to the C-5 position, which is a proton. While the phenyl group itself is bulky, its influence on the reactivity at the C-2 versus C-6 positions is likely minimal as they are symmetrically disposed relative to the C-4 substituent. However, the choice of nucleophile and its steric bulk could influence reaction rates.

Studies on 2,4-dichloropyrimidines show that a sterically bulky substituent at the C-5 position can significantly affect the C-4/C-2 selectivity of SNAr reactions. wuxiapptec.com

The interplay between these effects is crucial. For instance, in 2,4-dichloropyrimidines, strong electron-donating groups at the C-6 position can reverse the typical C-4 selectivity and favor substitution at the C-2 position. wuxiapptec.com This highlights the predictability of these reactions when analyzed with quantum mechanical calculation tools. wuxiapptec.com

Exploration of Potential Biological Target Interactions in Vitro and Mechanistic Focus

Enzyme Inhibition Studies (In Vitro Assays)

No published in vitro assay data is available regarding the inhibitory activity of 4-(3-bromophenyl)-2,6-dichloropyrimidine against any enzyme class.

Kinase Inhibition Profiles (e.g., Tyrosine Kinases, Serine/Threonine Kinases)

There are no specific reports on the kinase inhibition profile of this compound.

Protease Inhibition Profiles

Information on the ability of this compound to inhibit proteases is not available in the current scientific literature.

Other Enzyme Families

No studies were found that investigated the inhibitory effects of this compound on other families of enzymes.

Receptor Binding Assays (In Vitro)

There is no available data from in vitro receptor binding assays for this compound.

Molecular Docking and Binding Affinity Prediction (Computational)

No computational studies, including molecular docking or binding affinity predictions, have been published for this compound.

Identification of Putative Binding Sites

Without molecular docking studies, no putative binding sites for this compound on any biological target have been identified.

Interaction Analysis with Amino Acid Residues

While direct crystallographic data for this compound bound to a biological target is not publicly available, substantial evidence from related pyrimidine (B1678525) and pyridopyrimidine analogues points towards Adenosine Kinase (AK) as a primary therapeutic target. nih.govresearchgate.netnih.govnih.gov AK is a crucial enzyme that regulates the concentration of adenosine by phosphorylating it to adenosine monophosphate (AMP). researchgate.netmedchemexpress.com Non-nucleoside inhibitors based on pyrimidine scaffolds have shown high potency against this enzyme. nih.govnih.gov

The structure of human adenosine kinase has been resolved, revealing a large α/β domain and a small "lid" domain that form the active site. acs.org The binding of an inhibitor like this compound within this active site can be inferred from the binding modes of other kinase inhibitors. The pyrimidine core is well-established as a "hinge-binding" motif in many kinase inhibitors, capable of forming critical hydrogen bonds with the backbone of the kinase hinge region. nih.gov In the case of AK, the active site model suggests that the catalytic residue Asp300 is crucial for the phosphorylation process and represents a key point of interaction. acs.org

The specific interactions of this compound can be hypothesized as follows:

Hydrogen Bonding : The two nitrogen atoms of the dichloropyrimidine ring are positioned to act as hydrogen bond acceptors, likely interacting with amino acid residues in the hinge region of the AK active site. This interaction anchors the molecule in the correct orientation for further binding.

Hydrophobic Interactions : The 3-bromophenyl moiety is predicted to fit into a hydrophobic pocket within the enzyme's active site. This interaction is critical for the affinity and selectivity of the compound. The bromine atom can further enhance binding through halogen bonding or by increasing the lipophilicity of the phenyl ring.

Structural Moiety of CompoundPotential Interaction TypeLikely Interacting Residues/Region in Adenosine Kinase
Pyrimidine Ring NitrogensHydrogen Bond AcceptorHinge Region Backbone Amides
3-Bromophenyl GroupHydrophobic / van der WaalsApolar Pocket in Active Site
Chlorine Atoms (C2, C6)Hydrophobic / Halogen BondLining of the Active Site Cleft

Structure-Activity Relationship (SAR) Studies for Biological Targets (Mechanistic/Computational)

The this compound scaffold serves as an excellent template for structure-activity relationship (SAR) studies aimed at optimizing inhibitory activity against adenosine kinase. The molecule presents three primary points for chemical modification: the chlorine atoms at the C2 and C6 positions and the 3-bromophenyl group at the C4 position.

SAR studies on related pyrimidine-based AK inhibitors have established several key principles. nih.govnih.gov The chlorine atoms on the pyrimidine ring are effective leaving groups for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of substituents, particularly amines. nih.gov This chemical tractability is fundamental to exploring the chemical space around the core scaffold.

Key SAR insights include:

C4 Position : The 3-bromophenyl group is a critical determinant of potency. Studies on related compounds have shown that both the presence and the substitution pattern of this aryl group are vital. acs.orgresearchgate.net Modifications, such as changing the position of the bromine atom (e.g., to the 2- or 4-position) or replacing it with other halogens or small alkyl groups, would probe the limits and specific requirements of the hydrophobic pocket.

Linker and Substituent Size : Research on other non-nucleoside AK inhibitors has demonstrated that the length and nature of linkers at various positions on the core scaffold are crucial for achieving high-affinity binding. nih.gov For instance, introducing polar substituents can improve aqueous solubility and bioavailability while maintaining potency. nih.gov

Modification PositionType of ModificationPredicted Impact on Adenosine Kinase InhibitionRationale
C2/C6 (Cl atoms)Replacement with various amines (R-NH₂)Potentially increases potencyAllows for additional hydrogen bonding or hydrophobic interactions to be formed within the active site.
C4 (Phenyl Ring)Varying halogen substituent/positionModulates potency and selectivityOptimizes hydrophobic and/or halogen bonding interactions within the binding pocket.
C4 (Phenyl Ring)Introduction of polar groups (e.g., -OH, -NH₂)May improve solubility and pharmacokinetic propertiesEnhances interaction with solvent while potentially forming new interactions with polar residues at the edge of the binding pocket.

Investigation of Molecular Mechanisms of Action at the Cellular Level (In Vitro, e.g., DNA interaction, pathway modulation)

The primary molecular mechanism of action for compounds based on the this compound scaffold is the direct inhibition of adenosine kinase. nih.gov This action takes place within the cell cytoplasm.

The step-by-step mechanism at the cellular level is as follows:

Enzyme Inhibition : The compound acts as a competitive inhibitor with respect to adenosine, binding to the active site of AK and preventing the enzyme from phosphorylating adenosine to AMP. nih.gov

Increase in Adenosine Levels : By blocking the primary metabolic pathway for adenosine clearance, the inhibitor causes a rapid increase in local intracellular adenosine concentrations. medchemexpress.comnih.gov

Adenosine Efflux : This high intracellular concentration creates a gradient that drives the transport of adenosine out of the cell into the extracellular space, often via bidirectional nucleoside transporters. medchemexpress.com

Receptor Activation and Pathway Modulation : The elevated extracellular adenosine then acts as a signaling molecule by binding to and activating cell-surface purinergic receptors, primarily the A1 and A2A adenosine receptors. nih.gov

Downstream Cellular Effects : Activation of these G-protein coupled receptors initiates various downstream signaling cascades that result in the observed physiological effects, such as anti-inflammatory and analgesic responses. nih.govnih.gov This mechanism does not involve direct interaction with DNA. medscape.com

StepCellular EventMolecular Consequence
1Compound binds to Adenosine Kinase (AK).AK is competitively inhibited; phosphorylation of adenosine is blocked.
2Intracellular adenosine is no longer metabolized by AK.Cytosolic adenosine concentration increases.
3Adenosine is transported out of the cell.Extracellular adenosine concentration increases.
4Extracellular adenosine binds to P1 (A₁, A₂ₐ) receptors.G-protein coupled receptor signaling pathways are activated.
5Cellular signaling is modulated.Downstream effects (e.g., reduced inflammation, analgesia) are produced.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. mdpi.com For the design of novel ligands based on this compound, a pharmacophore model for adenosine kinase inhibition can be constructed.

Based on the structure of the compound and validated pharmacophore models for other AK inhibitors, several key features can be identified. researchgate.netnih.gov A successful pharmacophore hypothesis for this class of compounds would likely include:

Two Hydrogen Bond Acceptors (HBA) : Provided by the lone pairs on the two nitrogen atoms of the pyrimidine ring. These are crucial for anchoring the ligand to the kinase hinge region.

One Hydrophobic Aromatic (Aro/Hyd) Feature : Represented by the 3-bromophenyl ring. This feature is essential for binding within the hydrophobic pocket of the active site.

This 3D arrangement of features constitutes a pharmacophore query. This query can then be used to screen large virtual databases of chemical compounds. The goal is to identify novel molecules that, despite having different underlying chemical scaffolds, match the key pharmacophoric features and therefore have a high probability of being active adenosine kinase inhibitors. nih.gov This approach accelerates the discovery of new chemical entities with potentially improved potency, selectivity, or pharmacokinetic properties.

Pharmacophore FeatureCorresponding Chemical MoietyRole in Binding to Adenosine Kinase
Hydrogen Bond Acceptor (HBA) 1Pyrimidine Nitrogen (N1)Anchoring to the kinase hinge region.
Hydrogen Bond Acceptor (HBA) 2Pyrimidine Nitrogen (N3)Anchoring to the kinase hinge region.
Hydrophobic/Aromatic Feature3-Bromophenyl RingOccupying a key hydrophobic pocket for affinity and selectivity.

Applications in Precursor Synthesis and Advanced Materials Research

Role as a Synthetic Intermediate for Complex Organic Molecules

The structural arrangement of 4-(3-bromophenyl)-2,6-dichloropyrimidine, combining a pyrimidine (B1678525) core with a bromophenyl substituent, provides a versatile platform for synthetic chemists. The chlorine and bromine atoms serve as handles for various cross-coupling reactions, enabling the systematic construction of elaborate organic compounds.

The this compound molecule is a significant building block for creating diverse heterocyclic scaffolds. The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, while the bromine atom on the phenyl ring is ideal for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govresearchgate.netmdpi.com This differential reactivity allows for a stepwise and controlled elaboration of the molecular framework.

Researchers have successfully employed related dichloropyrimidine building blocks in reactions with various nucleophiles to create monochloro-pyrimidine intermediates, which can then undergo further functionalization. acs.org For instance, the Suzuki cross-coupling reaction has been used to arylate the analogous compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), with various aryl and heteroaryl boronic acids using a Palladium(0) catalyst. researchgate.netmdpi.com This methodology yields novel, complex pyrimidine analogs by forming new carbon-carbon bonds at the site of the bromine atom. researchgate.net The process is often optimized by screening different bases and solvents to achieve high yields. mdpi.com This approach highlights the compound's role in synthesizing poly-functionalized heterocyclic systems that are otherwise difficult to access. nih.gov

The pyrimidine nucleus is a fundamental component of DNA and RNA and is found in a multitude of biologically active compounds. mdpi.com Consequently, dichloropyrimidines are valuable starting materials for medicinal chemistry research. The related compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine, is a key intermediate in the synthesis of Macitentan, an endothelin receptor antagonist used in treating pulmonary arterial hypertension. tcichemicals.comchemicalbook.com

The general strategy involves the sequential substitution of the chlorine atoms and modification at the bromophenyl group to build up the final complex molecule. acs.org The synthesis of various pyrimidine derivatives has been shown to yield compounds with a wide spectrum of potential biological activities for research, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.com For example, substituted 4,6-diaminopyrimidines, which can be derived from 4,6-dichloropyrimidines, have been investigated as potential inhibitors of the epidermal growth factor receptor (EGFR). nih.gov The synthesis of novel pyrazoline derivatives containing a bromophenyl group has also been explored for their biological activities. nih.gov

Below is a table of representative classes of compounds synthesized from dichloropyrimidine precursors and their areas of biological investigation.

Derivative ClassSynthetic ApproachInvestigated Biological Activity
Pyrimido[5''',4''':5'',6'']pyrido Derivatives Cyclocondensation reactions of aminopyrazole precursors derived from dichloropyrimidines.Antibacterial
Aminopyrimidines Nucleophilic substitution of chlorine atoms with various amines. nih.govEnzyme inhibition (e.g., EGFR, Kinases), Antiviral. nih.gov
Arylated Pyrimidines Suzuki-Miyaura cross-coupling at the bromophenyl position. researchgate.netmdpi.comAnticancer, Antimicrobial, Anti-inflammatory. mdpi.com
Sulfamide Pyrimidines Reaction with sulfonamide salts followed by further substitutions. acs.orgEndothelin Receptor Antagonism. acs.org

Potential in Polymer Chemistry and Functional Materials (e.g., Optoelectronic Materials)

The unique electronic and structural characteristics of this compound make it a candidate for research in materials science. The combination of an electron-deficient pyrimidine ring and a modifiable bromophenyl group allows for the tuning of photophysical and electronic properties.

Research has been conducted on derivatives of the analogous 5-(4-bromophenyl)-4,6-dichloropyrimidine to explore their potential as non-linear optical (NLO) materials. researchgate.netmdpi.com In these studies, the parent compound was arylated via Suzuki cross-coupling reactions to create a series of 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine derivatives. mdpi.com The electronic properties of these new molecules were then investigated using Density Functional Theory (DFT) calculations to determine their hyperpolarizability (β), a measure of NLO activity. researchgate.netmdpi.com The studies found that while the synthesized compounds possessed some NLO character, the hyperpolarizability values were not sufficiently high to classify them as potent NLO materials. researchgate.netmdpi.com

The table below summarizes the findings from DFT studies on related arylated dichloropyrimidine compounds, showing the relationship between molecular structure and calculated electronic properties.

Compound DerivativeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Hyperpolarizability (β) (a.u.)
3a (Phenyl) -6.91-1.905.01108.6
3b (4-Methylphenyl) -6.65-1.844.81358.5
3c (4-Methoxyphenyl) -6.37-1.774.60855.9
3d (4-Fluorophenyl) -6.93-1.984.95114.7
3f (Thiophen-2-yl) -6.53-2.134.401756.9
3g (Pyridin-3-yl) -7.03-2.254.7875.3

Data adapted from DFT studies on 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine derivatives. mdpi.com

Furthermore, the development of polymeric films derived from related phenyl-thiophene structures for use in electrochemical sensors demonstrates the broader potential of such aromatic, heterocyclic compounds in creating functional materials for detecting specific analytes. mdpi.com

Application in Supramolecular Chemistry

Supramolecular chemistry involves the study of chemical systems held together by non-covalent interactions. The rigid structure of this compound, featuring multiple sites for such interactions (the nitrogen lone pairs, the halogen atoms, and the π-systems of the aromatic rings), makes it an interesting building block for designing self-assembling systems.

Analytical Methodologies for Research Characterization and Quantification

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating 4-(3-bromophenyl)-2,6-dichloropyrimidine from reaction mixtures, starting materials, and byproducts, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a principal technique for assessing the purity of non-volatile and thermally sensitive compounds like substituted pyrimidines. A reversed-phase C18 column is typically used, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a buffer. The purity is determined by integrating the peak area of the compound relative to the total area of all peaks in the chromatogram. For related compounds, purity levels are often confirmed to be greater than 95-98% by HPLC. doi.orgnih.gov

Gas Chromatography (GC): For compounds that are thermally stable and volatile, GC can be an effective method for purity analysis. It is often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. The selection of the stationary phase is critical and often involves polysiloxane-based columns of varying polarity. While specific GC methods for this compound are not detailed in the literature, the technique is widely applied to dichloropyrimidine derivatives. chemicalbook.comsigmaaldrich.com

Thin-Layer Chromatography (TLC): TLC is frequently used for rapid, qualitative monitoring of reaction progress and for determining the appropriate solvent system for column chromatography purification. researchgate.net Visualization is typically achieved under UV light at 254 nm, where the aromatic and heterocyclic rings absorb light, appearing as dark spots on a fluorescent background.

Spectroscopic Characterization

Spectroscopy is the cornerstone for the structural elucidation of this compound, providing detailed information about its molecular weight, connectivity, and functional groups.

High-Resolution Mass Spectrometry (HRMS): HRMS provides the most accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The technique can distinguish between compounds with the same nominal mass. For this compound (C₁₀H₅BrCl₂N₂), the predicted monoisotopic mass is 301.9013 Da. uni.lu HRMS analysis would look for this mass and the characteristic isotopic pattern resulting from the presence of one bromine and two chlorine atoms.

AdductCalculated m/z
[M+H]⁺302.90858
[M+Na]⁺324.89052
[M-H]⁻300.89402
[M+K]⁺340.86446

Table 1: Predicted m/z values for various adducts of this compound in mass spectrometry. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in a molecule.

¹H NMR: The proton NMR spectrum for this compound is expected to show distinct signals for the protons on the pyrimidine (B1678525) ring and the bromophenyl ring. The single proton on the pyrimidine ring would likely appear as a singlet in the aromatic region. The 3-bromophenyl group would exhibit a more complex pattern consisting of four protons, likely appearing as multiplets or distinct doublets and triplets depending on their coupling constants.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for each of the 10 carbon atoms in the unique electronic environments of the dichloropyrimidine and bromophenyl rings. The carbons bonded to chlorine and bromine would have characteristic chemical shifts. For comparison, the parent 4,6-dichloropyrimidine (B16783) shows ¹³C NMR signals at approximately 162.2 ppm (C4/C6), 158.0 ppm (C2), and 118.0 ppm (C5).

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for C-Cl stretching, aromatic C-H stretching, C=N stretching within the pyrimidine ring, and C=C stretching from both aromatic rings. The NIST database for the related compound 4,6-dichloropyrimidine shows significant peaks in the regions of 1550-1400 cm⁻¹ (ring stretching) and below 800 cm⁻¹ (C-Cl vibrations). nist.gov

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the molecule. The presence of conjugated aromatic and heterocyclic systems in this compound would lead to characteristic absorption maxima in the UV region, typically between 200 and 400 nm.

Crystallographic Analysis

X-ray Diffraction: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a compound in its solid state. redalyc.org If suitable crystals of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and the dihedral angle between the pyrimidine and bromophenyl rings. It would also reveal how the molecules pack together in the crystal lattice, identifying any intermolecular interactions such as π–π stacking or halogen bonding. researchgate.net While no crystal structure has been published for this specific compound, analyses of related dichloropyrimidine derivatives have confirmed their planar or near-planar geometry and detailed their intermolecular C-H···N interactions. researchgate.net

Elemental Analysis

Elemental analysis provides the empirical formula of a compound by determining the mass percentage of each element present. This is a fundamental technique used to confirm the purity and identity of a newly synthesized compound. The calculated elemental composition for this compound (C₁₀H₅BrCl₂N₂) is compared against experimentally determined values. A close match (typically within ±0.4%) provides strong evidence for the assigned molecular formula.

ElementSymbolTheoretical Mass Percentage (%)
CarbonC39.52
HydrogenH1.66
BromineBr26.29
ChlorineCl23.33
NitrogenN9.22

Table 2: Theoretical elemental composition of this compound.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The pursuit of more efficient and environmentally friendly methods for synthesizing pyrimidine (B1678525) derivatives is an ongoing effort in chemical research. benthamdirect.comnih.gov Future research will likely focus on developing novel synthetic routes to 4-(3-bromophenyl)-2,6-dichloropyrimidine and its analogs that prioritize sustainability. This includes the use of green chemistry principles such as employing less hazardous solvents, reducing energy consumption, and utilizing catalytic over stoichiometric reagents. benthamdirect.compowertechjournal.com

Recent advancements in multicomponent reactions offer a promising avenue for the sustainable synthesis of highly substituted pyrimidines. bohrium.comacs.org These reactions allow for the assembly of complex molecules from simple starting materials in a single step, often with high atom economy. acs.org Researchers are exploring iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols and amidines, which could be adapted for the synthesis of aryl-substituted pyrimidines like the title compound. acs.org Additionally, the use of microwave and ultrasound-assisted synthesis is being investigated to enhance reaction rates and yields, further contributing to greener synthetic protocols. nih.govmdpi.com

Expansion of Derivatization Chemistry to Access Diverse Analogues

The this compound molecule offers multiple sites for chemical modification, enabling the creation of a large library of diverse analogues. The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. mdpi.com The bromine atom on the phenyl ring serves as a handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce different aryl, vinyl, or alkynyl groups.

Future research will focus on systematically exploring these derivatization pathways to generate novel compounds with tailored properties. For instance, the synthesis of mono- and di-aminated derivatives by reacting with various amines can lead to compounds with potential biological activities. nih.gov The development of efficient and regioselective methods for these transformations will be crucial for accessing a wide range of structural diversity.

Advanced Computational Modeling for Structure-Function Relationships

Computational modeling plays an increasingly important role in modern drug discovery and materials science. nih.gov For this compound and its derivatives, advanced computational techniques can be employed to predict their physicochemical properties, biological activities, and potential molecular targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models that correlate the structural features of these compounds with their observed biological effects. nih.govnih.gov These models can then guide the design of new analogues with improved potency and selectivity. researchgate.netbenthamdirect.com Molecular docking simulations can help to visualize and understand the binding interactions of these compounds with specific protein targets, providing insights into their mechanism of action. nih.gov

Identification of Additional Molecular Targets through High-Throughput Screening (In Vitro)

High-throughput screening (HTS) is a powerful tool for identifying new biological activities for a given compound or library of compounds. nih.govmdpi.com By screening this compound and its derivatives against a wide range of biological targets, researchers can uncover novel therapeutic applications. acs.org

DNA-encoded library technology (DELT) offers a cost-effective and efficient way to screen vast numbers of compounds. nih.govacs.org Synthesizing a DNA-encoded library based on the this compound scaffold would enable the rapid identification of potent ligands for various protein targets. nih.gov The results of such screens can provide valuable starting points for drug discovery programs. wikipedia.org

Exploration of Stereoselective Synthesis for Chiral Derivatives

The introduction of chiral centers into the derivatives of this compound can lead to compounds with distinct biological activities. Future research should explore the development of stereoselective synthetic methods to produce enantiomerically pure or enriched chiral derivatives.

Recent advances in asymmetric catalysis, such as rhodium-catalyzed asymmetric allylation and ruthenium-catalyzed cyclopropanation, have been successfully applied to the synthesis of chiral pyrimidine nucleosides. nih.govnih.govrsc.org These methods could potentially be adapted to create chiral analogues of this compound. The synthesis and biological evaluation of these chiral derivatives could reveal new structure-activity relationships and lead to the discovery of more potent and selective therapeutic agents. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 4-(3-bromophenyl)-2,6-dichloropyrimidine?

Methodological Answer: The compound can be synthesized via Suzuki–Miyaura cross-coupling , leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple 2,6-dichloro-4-iodopyrimidine with 3-bromophenylboronic acid. Key steps include:

  • Reagent preparation : Use anhydrous solvents (e.g., THF or DMF) to avoid hydrolysis of the boronic acid.
  • Catalyst optimization : Screen Pd catalysts (e.g., PdCl₂(dppf)) to enhance coupling efficiency .
  • Work-up : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm regiochemistry using NMR (e.g., absence of undesired isomers) .

Q. How should researchers characterize this compound?

Methodological Answer: Employ a multi-technique approach:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and pyrimidine protons (δ 8.7–9.1 ppm).
    • ¹³C NMR : Confirm bromine and chlorine substituents via distinct carbon shifts (e.g., C-Br at ~130 ppm, C-Cl at ~140 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 332.9 for C₁₀H₆BrCl₂N₂).
  • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and bond angles .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill Management : Neutralize bromine-containing spills with sodium bicarbonate, followed by absorption via inert materials (e.g., vermiculite).
  • Waste Disposal : Segregate halogenated waste in designated containers for incineration .

Advanced Research Questions

Q. How can Suzuki–Miyaura reaction conditions be optimized for higher yields?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) to stabilize Pd intermediates, improving reaction rates.
  • Base Selection : Use Cs₂CO₃ (strong base) to deprotonate boronic acid and enhance coupling efficiency.
  • Temperature Control : Optimize at 80–100°C to balance reaction speed and side-product formation .
  • Catalyst Loading : Reduce Pd loading to 1–2 mol% to minimize costs while maintaining >85% yield .

Q. How do researchers address contradictions in purity data across synthetic methods?

Methodological Answer:

  • Analytical Cross-Validation : Compare HPLC (High-Performance Liquid Chromatography) and GC (Gas Chromatography) results to quantify impurities (e.g., residual Pd or unreacted boronic acid) .
  • Recrystallization Optimization : Use solvent pairs (e.g., ethanol/water) to improve purity from 90% to >98%. Monitor melting point consistency (e.g., target: 118–120°C) .
  • Batch Reproducibility : Conduct triplicate syntheses under identical conditions to assess variability .

Q. What strategies are used to evaluate the biological activity of this compound?

Methodological Answer:

  • In vitro Assays :
    • Kinase Inhibition : Screen against tyrosine kinase panels using fluorescence polarization assays.
    • Antimicrobial Activity : Test against S. aureus and E. coli via broth microdilution (MIC values) .
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 6-(4-bromophenyl)thieno[3,2-d]pyrimidine) to identify critical substituents .
  • Computational Docking : Model interactions with target proteins (e.g., EGFR kinase) using AutoDock Vina to prioritize in vivo studies .

Q. How can regiochemical outcomes be analyzed in multi-step syntheses?

Methodological Answer:

  • Isomer Identification : Use 2D NMR (e.g., NOESY) to detect spatial proximity of substituents.
  • Chromatographic Separation : Employ chiral columns (e.g., Chiralpak IA) to resolve enantiomers or regioisomers.
  • Isotopic Labeling : Synthesize ¹³C-labeled intermediates to track bond formation pathways .

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